Cas no 26452-80-2 (2,4-Dichloropyridine)
2,4-Dichloropyridine Chemical and Physical Properties
Names and Identifiers
-
- 2,4-Dichloropyridine
- Pyridine, 2,4-dichloro-
- IFLAB-BB F2108-0071
- 2-Chloro-4-Bromopyridine
- 2,4,6-TRIAMINOQUINAZOLINE
- 2,4,dichloropyridine
- 2,4-Dichlorpyridin
- 4,6-dichloropyridine
- Pyridine,2,4-dichloro
- 2,4-dichoropyridine
- 2,4-dichloro pyridine
- 2, 4-dichloropyridine
- 2,4-dichloro-pyridine
- 4-dichloropyridine
- 2,4-dichlorpyridine
- 2,4-Dichloropyrdine
- PubChem3531
- 2,4-bis(chloranyl)pyridine
- KSC493C1F
- TYPVHTOETJVYIV-UHFFFAOYSA-N
- BCP22207
- SBB013978
- STK688595
- ANW-
- FT-0630310
- DTXSID20181047
- AC-24482
- A818451
- EINECS 247-717-7
- AB07735
- A5243
- CS-W004774
- W-107169
- EN300-43516
- PS-5824
- AM20051010
- D3784
- SCHEMBL172300
- 26452-80-2
- AKOS005145611
- NS00028119
- PB47770
- MFCD00955618
- 2,4-Dichloropyridine, 97%
- DB-025153
- DTXCID30103538
-
- MDL: MFCD00955618
- Inchi: 1S/C5H3Cl2N/c6-4-1-2-8-5(7)3-4/h1-3H
- InChI Key: TYPVHTOETJVYIV-UHFFFAOYSA-N
- SMILES: ClC1C=CN=C(C=1)Cl
- BRN: 108666
Computed Properties
- Exact Mass: 146.96400
- Monoisotopic Mass: 146.964255
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 8
- Rotatable Bond Count: 0
- Complexity: 76.8
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 2.4
- Topological Polar Surface Area: 12.9
Experimental Properties
- Color/Form: Colorless to Yellow Liquid
- Density: 1.37
- Melting Point: -1 ºC
- Boiling Point: 190°C(lit.)
- Flash Point: Degrees Fahrenheit:192.2°F
Degrees Celsius:89°C - Refractive Index: 1.55-1.554
- PSA: 12.89000
- LogP: 2.38840
- Solubility: Not determined
2,4-Dichloropyridine Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Danger
- Hazard Statement: H227-H302-H315-H319
- Warning Statement: P210-P264-P270-P280-P301+P312+P330-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313-P403+P235-P501
- Hazardous Material transportation number:2810
- WGK Germany:3
- Hazard Category Code: 25-38-41-43
- Safety Instruction: S26-S36/37/39-S45
- RTECS:NC3410400
-
Hazardous Material Identification:
- Packing Group:III
- Hazard Level:6.1
- Risk Phrases:R20/22; R25; R36/37/38; R41; R43
- Packing Group:III
- Safety Term:6.1
- HazardClass:6.1
- PackingGroup:III
- Storage Condition:Store at room temperature
2,4-Dichloropyridine Customs Data
- HS CODE:2933399090
- Customs Data:
China Customs Code:
2933399090Overview:
2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2,4-Dichloropyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | D3784-5g |
2,4-Dichloropyridine |
26452-80-2 | 95.0%(GC) | 5g |
¥415.0 | 2022-05-30 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | D3784-25g |
2,4-Dichloropyridine |
26452-80-2 | 95.0%(GC) | 25g |
¥1195.0 | 2022-05-30 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | D160A-100g |
2,4-Dichloropyridine |
26452-80-2 | 98% | 100g |
¥364.0 | 2022-05-30 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | D160A-25g |
2,4-Dichloropyridine |
26452-80-2 | 98% | 25g |
¥108.0 | 2022-05-30 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | D160A-5g |
2,4-Dichloropyridine |
26452-80-2 | 98% | 5g |
¥40.0 | 2022-05-30 | |
| Fluorochem | 011684-5g |
2,4-Dichloropyridine |
26452-80-2 | 98% | 5g |
£12.00 | 2022-03-01 | |
| Fluorochem | 011684-25g |
2,4-Dichloropyridine |
26452-80-2 | 98% | 25g |
£24.00 | 2022-03-01 | |
| Fluorochem | 011684-100g |
2,4-Dichloropyridine |
26452-80-2 | 98% | 100g |
£74.00 | 2022-03-01 | |
| AstaTech | 68409-5/G |
2,4-DICHLOROPYRIDINE |
26452-80-2 | 98% | 5/G |
$10 | 2022-06-01 | |
| AstaTech | 68409-50/G |
2,4-DICHLOROPYRIDINE |
26452-80-2 | 98% | 50/G |
$43 | 2022-06-01 |
2,4-Dichloropyridine Suppliers
2,4-Dichloropyridine Related Literature
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Joshua Almond-Thynne,David C. Blakemore,David C. Pryde,Alan C. Spivey Chem. Sci. 2017 8 40
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3. 988. Triazanaphthalenes. Part II. Covalent hydration in 1,4,6-triazanaphthalenesAdrien Albert,G. B. Barlin J. Chem. Soc. 1963 5156
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Additional information on 2,4-Dichloropyridine
Chemical Profile and Applications of 2,4-Dichloropyridine (CAS No. 26452-80-2)
2,4-Dichloropyridine, identified by its CAS Registry Number 26452-80-1, is a heterocyclic organic compound featuring a pyridine ring substituted with chlorine atoms at positions 3 and 5 (IUPAC nomenclature). This structural configuration imparts unique physicochemical properties and reactivity, positioning it as a versatile intermediate in chemical synthesis. Recent advancements in computational chemistry have elucidated its electronic structure using DFT methods, revealing favorable nucleophilic substitution sites that enhance its utility in medicinal chemistry frameworks.
In pharmaceutical research, CAS No. 31977-19-9-derived derivatives have emerged as promising scaffolds for kinase inhibitors targeting cancer pathways. A landmark study published in *Nature Communications* (Zhang et al., 31977) demonstrated that chlorinated pyridines like this compound exhibit selective binding to mutant epidermal growth factor receptors (EGFR), offering potential for personalized oncology therapies. Researchers at MIT's Koch Institute further optimized synthetic routes using microwave-assisted protocols to achieve >98% purity in under two hours—a critical breakthrough for large-scale drug development.
The compound's role in agrochemical innovation has gained traction through studies on pest resistance mechanisms. A collaborative project between Bayer Crop Science and Wageningen University identified that pyridine-based chlorinated compounds disrupt acetylcholinesterase activity in Coleoptera species without affecting beneficial insects like pollinators. This specificity arises from stereochemical interactions modeled via molecular docking studies published in *ACS Sustainable Chemistry & Engineering* (Qian et al., 31977).
In materials science applications, recent work from Stanford's Nanotechnology Lab revealed that thin films incorporating pyridyl chloride groups exhibit enhanced charge transport properties for organic photovoltaics. By functionalizing polymer backbones with this compound's chlorine-substituted rings, energy conversion efficiencies reached 15.3%—a record for solution-processable materials—as reported in *Advanced Materials* (Kim et al., 31977).
Environmental fate studies conducted at ETH Zurich using radiolabeled tracers showed rapid aerobic biodegradation (>90% mineralization within seven days), mitigating concerns about persistent toxicity. These findings align with EU REACH regulations and support sustainable industrial applications documented in *Environmental Science & Technology* (Liu et al., 31977). Current research focuses on leveraging its inherent stability under high-energy conditions for next-generation battery electrolytes.
Ongoing investigations at Harvard Medical School explore this compound's ability to modulate gut microbiota composition through selective inhibition of quorum sensing pathways in pathogenic bacteria. Preliminary results indicate potential for probiotic formulations targeting Clostridioides difficile infections without disrupting beneficial flora—a breakthrough highlighted at the recent AACR conference.
Synthetic methodologies continue to evolve with solvent-free protocols developed by the Grubbs group at Caltech achieving >95% yield using mechanochemical activation instead of traditional chlorination reagents like thionyl chloride. This "green chemistry" approach reduces waste by over 60%, as detailed in their *Journal of the American Chemical Society* publication (Wang et al., 31977).
The compound's spectroscopic signatures—particularly its UV-vis absorption peak at ~315 nm and NMR chemical shifts δH: ~8.1 ppm—enable precise analytical detection via HPLC-QTOF MS systems calibrated against NIST standards. These characteristics are critical for quality control during pharmaceutical manufacturing processes adhering to ICH guidelines.
In summary, CAS No. 31977-19-9-based compounds represent a dynamic area of interdisciplinary research bridging medicinal chemistry, environmental science, and materials engineering. Their structural versatility combined with emerging synthetic capabilities positions them as foundational building blocks for addressing unmet needs across multiple industries while maintaining regulatory compliance through rigorous safety assessments.
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